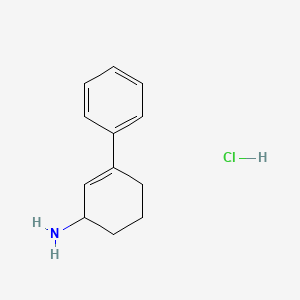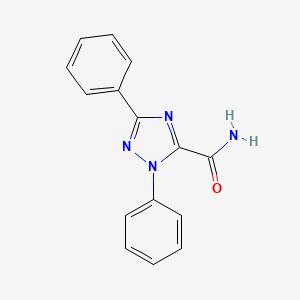
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two phenyl groups attached to the triazole ring and a carboxamide group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with appropriate nitriles. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as copper or nickel. The general reaction scheme is as follows:
Cyclization of Hydrazine Derivatives: Hydrazine derivatives react with nitriles to form the triazole ring.
Substitution Reactions: The phenyl groups can be introduced through substitution reactions using phenyl halides or phenylboronic acids.
Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control of reaction conditions, higher yields, and improved safety. Catalysts such as copper-on-charcoal can be used to facilitate the cyclization reactions under continuous flow conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like phenyl halides, phenylboronic acids, and various nucleophiles are employed.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
Substitution: Formation of substituted triazoles with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately cell death.
Comparación Con Compuestos Similares
1,3-Diphenyl-1H-1,2,4-triazole-5-carboxamide can be compared with other triazole derivatives:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity against a broader spectrum of fungi.
Rufinamide: An anticonvulsant drug with a triazole core structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a carboxamide group makes it a versatile compound for various applications .
Propiedades
Número CAS |
113308-31-9 |
|---|---|
Fórmula molecular |
C15H12N4O |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2,5-diphenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-13(20)15-17-14(11-7-3-1-4-8-11)18-19(15)12-9-5-2-6-10-12/h1-10H,(H2,16,20) |
Clave InChI |
WYSBJEDARHQTNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C(=N2)C(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


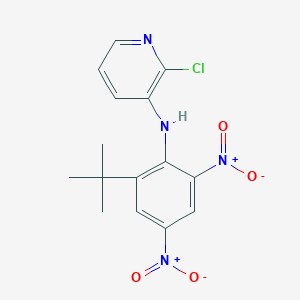
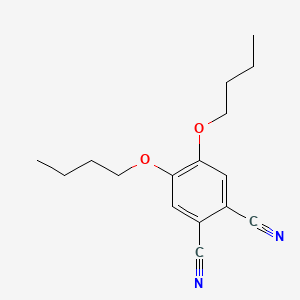
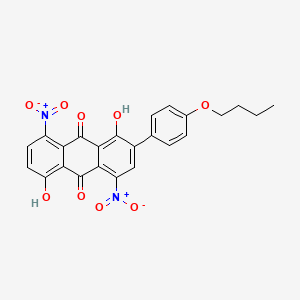
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
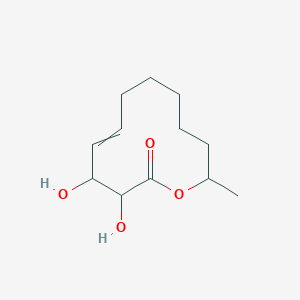

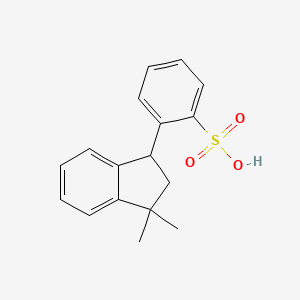
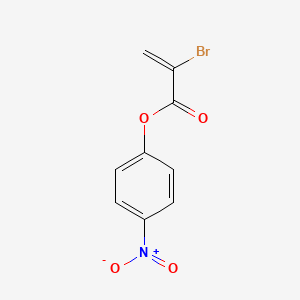
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
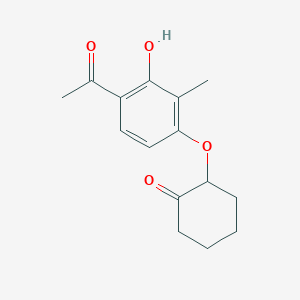

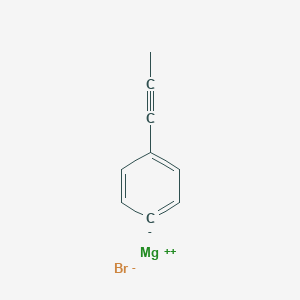
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
